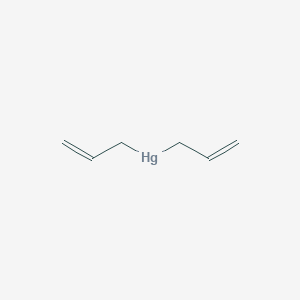
8-Anilinonaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Anilinonaphthalene-2-sulfonic acid is an organic compound that contains both a sulfonic acid group and an aniline group. It is widely used as a fluorescent molecular probe due to its ability to bind to hydrophobic regions of proteins, making it useful for studying protein conformational changes and interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Anilinonaphthalene-2-sulfonic acid typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. The reaction combines 8-chloro-1-naphthalenesulfonic acid with aniline in the presence of a catalytic amount of elemental copper. The reaction is often carried out under microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the preparation of intermediates, followed by coupling reactions under controlled conditions to ensure high yield and purity. The final product is purified through filtration and washing steps .
Analyse Chemischer Reaktionen
Types of Reactions
8-Anilinonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The aniline group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescent properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce oxidized forms with altered fluorescence .
Wissenschaftliche Forschungsanwendungen
8-Anilinonaphthalene-2-sulfonic acid is extensively used in scientific research due to its unique fluorescent properties:
Wirkmechanismus
The mechanism of action of 8-Anilinonaphthalene-2-sulfonic acid involves its binding to hydrophobic regions of proteins. The sulfonic acid group anchors to cationic side chains of proteins, while the anilinonaphthalene core binds to nearby hydrophobic pockets. This binding induces changes in the compound’s fluorescent properties, allowing researchers to monitor protein conformational changes and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
1-Anilino-8-naphthalenesulfonate: Another similar compound used for similar applications.
Uniqueness
8-Anilinonaphthalene-2-sulfonic acid is unique due to its specific binding properties and fluorescent characteristics, which make it particularly useful for studying protein interactions and conformational changes. Its ability to bind to hydrophobic regions and its sensitivity to environmental changes set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
607-13-6 |
|---|---|
Molekularformel |
C16H13NO3S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
8-anilinonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)14-10-9-12-5-4-8-16(15(12)11-14)17-13-6-2-1-3-7-13/h1-11,17H,(H,18,19,20) |
InChI-Schlüssel |
RBCRBKCMJJQRDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


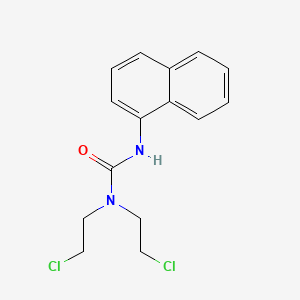

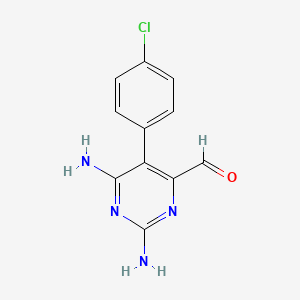
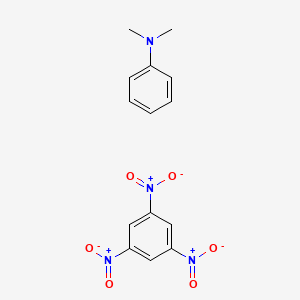
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)

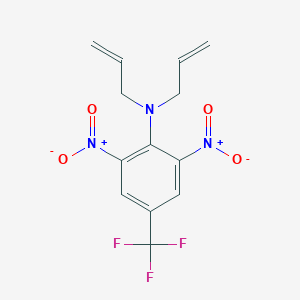
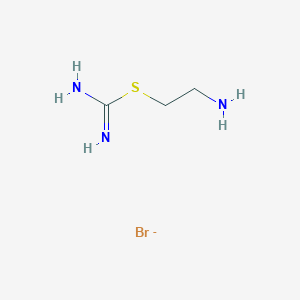
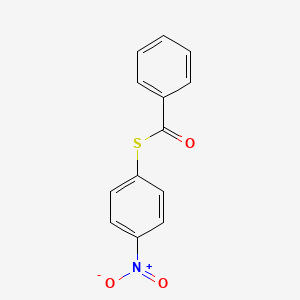
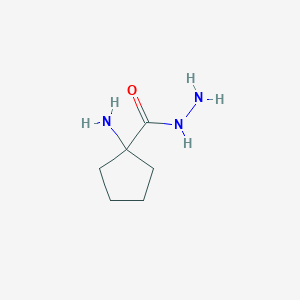
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
